molecular formula C18H17NO2S2 B2466904 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2188279-66-3

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2466904
CAS No.: 2188279-66-3
M. Wt: 343.46
InChI Key: UIDKWHZGRXRMHH-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2188279-66-3) is a high-purity chemical compound with a molecular formula of C18H17NO2S2 and a molecular weight of 343.46 g/mol. This complex molecule features a naphthalene ring system, a pyrrolidine heterocycle, and a thiophene group, making it a versatile and valuable building block in medicinal chemistry and drug discovery research. The naphthalene scaffold is a widely explored moiety in pharmaceutical science, known for its applications in the development of therapeutics for various conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases . Furthermore, the pyrrolidine ring is a privileged structure in drug design, contributing to favorable physicochemical properties and increased three-dimensional coverage of the molecule, which can enhance binding selectivity and improve the success of drug candidates . Researchers can utilize this compound as a key synthetic intermediate for constructing novel molecules, particularly in the exploration of structure-activity relationships (SAR) for new pharmacological targets. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-naphthalen-1-ylsulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-23(21,18-9-3-6-14-5-1-2-7-16(14)18)19-11-10-15(13-19)17-8-4-12-22-17/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDKWHZGRXRMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of naphthalene followed by the formation of the pyrrolidine ring and subsequent thiophene attachment. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiophene rings.

Scientific Research Applications

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylsulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.

    1-(Naphthalen-1-ylsulfonyl)-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or pyridine rings. These differences can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Biological Activity

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O2S1C_{15}H_{15}N_{1}O_{2}S_{1}. The compound features a naphthalene ring, a thiophene moiety, and a pyrrolidine structure, which contribute to its biological activity.

PropertyValue
Molecular Weight273.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.45

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and have potential anti-inflammatory properties.

Pharmacological Studies

Recent research has indicated that this compound exhibits significant activity against several cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.

Table 2: In Vitro Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
PC-312.5Cell cycle arrest and apoptosis
A54918.0Inhibition of proliferation

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results indicated a dose-dependent inhibition of cell growth across multiple cancer types, with the highest efficacy observed in lung and breast cancers .
  • Anti-inflammatory Effects : Another research article focused on the anti-inflammatory effects of the compound in animal models. It showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses .

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